Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
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Overview
Description
Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopropyl group, a pyrrolidine ring, and a benzyl ester moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxyethyl group. The cyclopropyl group is then added through a cyclopropanation reaction. Finally, the carbamic acid benzyl ester is formed through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid methyl ester
- Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid ethyl ester
- Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid propyl ester
Uniqueness
Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl ester moiety, in particular, may enhance its stability and reactivity compared to similar compounds with different ester groups.
Biological Activity
Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a synthetic compound with a complex structure that holds potential for various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C17H24N2O3 and features a cyclopropyl group, a pyrrolidine ring, and a carbamic acid benzyl ester moiety. The presence of these structural elements suggests significant interactions with biological systems, particularly in drug development contexts.
Property | Details |
---|---|
Molecular Formula | C17H24N2O3 |
Molecular Weight | 292.39 g/mol |
Structural Features | Cyclopropyl, Pyrrolidine, Carbamate |
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The hydroxyethyl group can form hydrogen bonds with proteins, while the cyclopropyl and pyrrolidine components may facilitate hydrophobic interactions. This dual interaction profile could modulate enzyme or receptor activities, leading to diverse pharmacological effects.
1. Histone Deacetylase Inhibition
Research indicates that compounds with similar structures can act as inhibitors of histone deacetylases (HDACs). HDACs play crucial roles in gene regulation and are implicated in cancer and neurodegenerative diseases. This compound may exhibit similar inhibitory effects, positioning it as a candidate for further pharmacological studies aimed at cancer therapy .
2. Neuroprotective Effects
Given the structural similarities with known neuroprotective agents, this compound might also influence pathways related to neurodegenerative diseases such as Alzheimer’s. Compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have shown promise in enhancing cholinergic transmission, which is often disrupted in Alzheimer’s patients .
Case Study 1: Inhibition of HDACs
A study investigating the effects of cyclopropyl derivatives on HDAC activity demonstrated that similar compounds exhibited significant inhibition of HDAC enzymes in vitro. The results suggest potential for therapeutic applications in oncology .
Case Study 2: Cholinesterase Inhibition
In another study focusing on the neuroprotective properties of carbamate derivatives, it was found that certain analogs effectively inhibited AChE and BuChE activities, leading to increased levels of acetylcholine in neuronal synapses. This could provide symptomatic relief in Alzheimer’s disease .
Comparative Analysis with Related Compounds
The unique structure of this compound distinguishes it from related compounds. A comparison table highlights differences:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Cyclopropyl group, pyrrolidine | Potential HDAC inhibitor; neuroprotective properties |
[(S)-1-(2-Hydroxyethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester | Lacks cyclopropane | Limited HDAC activity |
Cyclobutyl-[1-(2-hydroxyethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester | Cyclobutane instead of cyclopropane | Different stability and interaction profiles |
Properties
IUPAC Name |
benzyl N-cyclopropyl-N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-11-10-18-9-8-16(12-18)19(15-6-7-15)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16,20H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXVXJRMEUNTHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(C2)CCO)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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